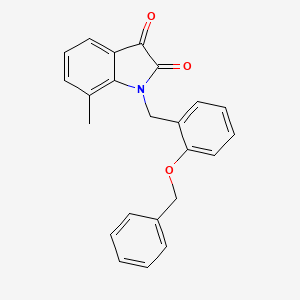

1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

7-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-16-8-7-12-19-21(16)24(23(26)22(19)25)14-18-11-5-6-13-20(18)27-15-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHUDYABUQDLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxybenzyl intermediate, followed by its coupling with a methylindoline-2,3-dione derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Reduction Reactions

The indoline-2,3-dione core undergoes selective reduction under varying conditions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H₂ (1–3 atm), the dione moiety is reduced to 7-methyl-1-(2-(benzyloxy)benzyl)indoline-2-ol , retaining the benzyloxy group. -

Boron Hydride Reduction :

NaBH₄ in ethanol reduces the dione to 7-methyl-1-(2-(benzyloxy)benzyl)indoline-2,3-diol , while LiAlH₄ in THF yields the fully saturated indoline alcohol .

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd/C | 25°C, 1 atm | Indoline-2-ol (preserves benzyloxy group) |

| NaBH₄/EtOH | 0–25°C, 2 h | Indoline-2,3-diol |

| LiAlH₄/THF | Reflux, 6 h | Saturated indoline alcohol |

Oxidation Reactions

The compound resists further oxidation at the dione group but undergoes side-chain modifications:

-

Benzyloxy Group Oxidation :

CrO₃ in acetic acid oxidizes the benzyl ether to a phenolic derivative , releasing benzaldehyde. -

Methyl Substituent Oxidation :

KMnO₄ in acidic conditions converts the 7-methyl group to a carboxylic acid .

| Reagent | Target Site | Product |

|---|---|---|

| CrO₃/HOAc | Benzyloxy group | 2-Hydroxybenzyl derivative |

| KMnO₄/H₂SO₄ | 7-Methyl group | Indoline-2,3-dione-7-carboxylic acid |

Nucleophilic Substitutions

The benzyloxy group participates in SN reactions under acidic or basic conditions:

-

Acid-Mediated Hydrolysis :

HCl/MeOH (1:1) cleaves the benzyl ether, yielding 1-(2-hydroxybenzyl)-7-methylindoline-2,3-dione . -

Alkylation at Nitrogen :

Methyl iodide/K₂CO₃ in acetonitrile alkylates the indoline nitrogen, forming 1-(2-(benzyloxy)benzyl)-3-methyl-7-methylindoline-2,3-dione .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | HCl/MeOH, reflux, 4 h | Phenolic derivative |

| N-Alkylation | CH₃I, K₂CO₃, MeCN, 12 h | N-methylated product |

Ring-Opening and Rearrangement

The indoline ring undergoes reversible opening in basic media:

-

Base-Induced Ring Opening :

NaOH (10%) generates a dicarboxylate intermediate , which reforms the dione upon acidification. -

Wittig-Type Rearrangement :

Under strong bases (n-BuLi), the benzyloxy group participates in -shifts, forming 3-aminobenzofuran derivatives (observed in structurally related systems) .

Functional Group Transformations

-

Acylation :

The secondary amine (post-reduction) reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) to form amide derivatives . -

Debenzylation :

H₂/Pd(OH)₂ selectively removes the benzyl group without reducing the dione, yielding 1-(2-hydroxybenzyl)-7-methylindoline-2,3-dione .

Comparative Reactivity Table

Mechanistic Insights

-

Reduction Selectivity : The dione’s electron-deficient carbonyls are preferentially reduced over the aromatic rings.

-

Acid Stability : The benzyloxy group resists cleavage under mild acids but hydrolyzes readily in concentrated HCl.

-

Steric Effects : Bulkier substituents at the indoline nitrogen hinder alkylation efficiency .

This compound’s versatility in nucleophilic, redox, and rearrangement reactions highlights its utility in synthesizing bioactive molecules and functional materials. Further studies should explore its catalytic applications and asymmetric derivatization.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. Common methods include:

- Formation of Benzyloxybenzyl Intermediate : This is achieved through reactions involving strong bases like sodium hydride and solvents such as dimethylformamide (DMF).

- Coupling with Methylindoline Derivative : This step is crucial for forming the final compound.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules.

- Reactivity Studies : It undergoes various reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains and fungi. The benzyloxy group enhances solubility and bioavailability, contributing to its efficacy.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It interacts with specific molecular targets involved in cell signaling pathways related to cancer progression.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential use in drug development, particularly for anticancer and antimicrobial agents.

Industry

- Material Development : The compound is investigated for applications in developing new materials with specific electronic and optical properties.

Study 1: Antiviral Activity

A study demonstrated that derivatives similar to this compound exhibit promising antiviral activity against Enterovirus 71 (EV71), inhibiting viral replication by targeting key components of the host's signaling pathways.

Study 2: Anticancer Efficacy

In vitro studies indicated that this compound significantly inhibits the growth of breast cancer cells by inducing apoptosis through a caspase-dependent pathway.

Data Summary

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Significant against bacteria | Enhances solubility and bioavailability |

| Anticancer | Inhibits proliferation | Induces apoptosis via cell signaling modulation |

| Antiviral | Effective against EV71 | Inhibits viral replication through host pathway interference |

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Benzyl alcohol: A simpler compound with a benzylic alcohol group.

Benzylpenicillin: An antibiotic with a benzyl group attached to a penicillin core.

2-(2-Benzyloxy)aryloxazolines: Compounds with similar benzyloxy groups but different core structures.

Uniqueness

1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione is unique due to its combination of benzyloxy and indoline structures, which confer specific chemical reactivity and potential biological activity not found in simpler benzyl derivatives .

Biological Activity

1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Oxidation : The benzylic position can be oxidized to form ketones or carboxylic acids.

- Reduction : The compound can be reduced to yield alcohols or amines.

- Substitution : Electrophilic aromatic substitution reactions can occur on the benzyl and indoline rings.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the benzyloxy group appears to enhance antimicrobial activity by improving solubility and bioavailability.

Anticancer Activity

The compound has been investigated for its anticancer potential. It acts on several cancer cell lines, inhibiting proliferation and inducing apoptosis. The mechanism often involves interference with cell signaling pathways related to cell cycle regulation and apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic processes and signal transduction pathways.

- Cell Signaling : It can modulate pathways such as Ras/Raf/MEK/ERK, which are critical in cancer progression and viral replication .

Case Studies

Several studies highlight the biological impact of this compound:

Study 1: Antiviral Activity

A study focused on derivatives similar to this compound demonstrated promising antiviral activity against Enterovirus 71 (EV71). The compounds inhibited the replication of the virus by targeting key components of the host's signaling pathways .

Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through a caspase-dependent pathway .

Data Summary

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Significant against bacteria | Enhances solubility and bioavailability |

| Anticancer | Inhibits proliferation | Induces apoptosis via cell signaling modulation |

| Antiviral | Effective against EV71 | Inhibits viral replication through host pathway interference |

Q & A

Q. What synthetic strategies are recommended for the preparation of 1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione, and how can yield optimization be achieved?

- Methodological Answer : The synthesis involves multi-step organic reactions, including benzyl protection, alkylation, and cyclization. Key steps include:

- Benzyloxy group introduction : Use benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) to protect hydroxyl groups, as seen in benzodiazepine syntheses .

- Indoline-2,3-dione formation : Oxidative cyclization of substituted anilines using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or NIS (N-iodosuccinimide) to form the dione ring .

- Yield optimization : Vary reaction temperatures (60–100°C), solvent systems (e.g., DMF for polar intermediates), and catalyst loadings (e.g., Pd/C for hydrogenolysis). Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm benzyloxy protons (δ 4.8–5.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Aromatic protons in the indoline-dione core appear as multiplet signals (δ 6.5–8.0 ppm) .

- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and benzyl ether (C-O-C) at ~1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of benzyl groups) .

Q. How can researchers design preliminary biological assays to assess its activity?

- Methodological Answer :

- Target selection : Prioritize receptors with structural similarity to benzodiazepines (e.g., GABAA) or enzymes like cyclooxygenase (COX) based on indoline-dione derivatives .

- In vitro assays : Use cell lines (e.g., HEK293 for receptor binding) and measure IC50 values. Include positive controls (e.g., diazepam for GABAA) and negative controls (DMSO vehicle) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify effective ranges .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). Compare binding affinities across studies to identify discrepancies caused by protein conformations or solvation effects .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze RMSD (root-mean-square deviation) to validate docking poses .

- Meta-analysis : Cross-reference computational predictions with in vitro data (e.g., correlation between docking scores and IC50 values) to prioritize hypotheses .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions during benzylation and cyclization steps, improving reproducibility .

- Orthogonal protection : Use tert-butyldiphenylsilyl (TBDPS) groups alongside benzyl ethers to prevent premature deprotection during scale-up .

- Process optimization : Conduct Design of Experiments (DoE) to test variables (temperature, solvent ratios) and identify critical parameters via Pareto charts .

Q. How can researchers address conflicting data on metabolic stability in preclinical models?

- Methodological Answer :

- In vitro metabolism assays : Use liver microsomes (human/rat) to measure half-life (t½). Compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) using isoform-specific inhibitors .

- LC-MS/MS quantification : Monitor metabolite formation (e.g., demethylation at the 7-position) with MRM (multiple reaction monitoring) modes .

- Species-specific differences : Test cross-species metabolic stability (e.g., mouse vs. human hepatocytes) to contextualize in vivo discrepancies .

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., temperature vs. catalyst). Include triplicate runs for statistical rigor .

- Data Contradictions : Apply Bradford Hill criteria to assess causality in biological studies. Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.